molecular formula C16H28N2O6 B6219425 2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid CAS No. 2751603-58-2

2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid

Cat. No. B6219425
CAS RN: 2751603-58-2
M. Wt: 344.4
InChI Key:
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Description

2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid (TBPC-PAA) is an organic compound with a wide range of potential applications in scientific research. TBPC-PAA is a derivative of piperazine, a cyclic compound containing two nitrogen atoms at its core. It is a white solid at room temperature, with a melting point of 224 °C. TBPC-PAA has been studied for its ability to act as an inhibitor for various enzymes and has been used in a variety of scientific research applications.

Scientific Research Applications

2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid has been studied for its ability to act as an inhibitor for various enzymes. It has been used in a variety of scientific research applications, including biochemical studies, biophysical studies, and studies of enzyme kinetics. 2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid has been used to study the effects of enzyme inhibition on the activity of enzymes involved in the metabolism of drugs and other compounds. It has also been used in studies of the structure and function of proteins.

Mechanism of Action

2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid acts as an inhibitor of enzymes by binding to their active sites, blocking the substrate from entering and preventing the enzyme from catalyzing the reaction. It has been shown to inhibit several enzymes, including cytochrome P450 enzymes, proteases, and phosphatases.
Biochemical and Physiological Effects
2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to inhibit the activity of proteins involved in signal transduction. It has also been shown to have anti-inflammatory and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid has several advantages for use in lab experiments. It is relatively non-toxic, easy to synthesize, and has a wide range of applications. However, there are also some limitations to its use in lab experiments. 2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid is not very soluble in water, and it can be difficult to purify after synthesis.

Future Directions

There are several potential future directions for research involving 2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid. These include further studies of its mechanism of action, its ability to inhibit enzymes, and its potential therapeutic applications. Additionally, further research could be conducted to improve the synthesis of 2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid and to develop new methods for its purification. Finally, further studies could be conducted to investigate the potential toxicity of 2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid and to identify potential side effects.

Synthesis Methods

2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid is synthesized through a two-step process. The first step involves the reaction of 2,6-dichloropyridine and tert-butyl chloroformate in the presence of a base. This reaction produces 2-(2-chloropyridin-6-yl)piperazine. The second step involves the reaction of 2-(2-chloropyridin-6-yl)piperazine with tert-butyl chloroformate in the presence of a base, which produces the desired 2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid involves the protection of piperazine, followed by the addition of an acetic acid group. The tert-butoxycarbonyl (Boc) group will be used for the protection of the piperazine ring. The Boc group can be easily removed under mild conditions to obtain the desired product.", "Starting Materials": [ "Piperazine", "tert-Butyl chloroformate", "Acetic anhydride", "Triethylamine", "Methanol", "Diethyl ether", "Sodium bicarbonate", "Hydrochloric acid" ], "Reaction": [ "Step 1: Protection of piperazine with Boc group using tert-butyl chloroformate and triethylamine in methanol and diethyl ether solvent system.", "Step 2: Removal of Boc group using 1 M hydrochloric acid in diethyl ether.", "Step 3: Addition of acetic anhydride to the piperazine derivative in the presence of triethylamine in dichloromethane solvent.", "Step 4: Neutralization of the reaction mixture with sodium bicarbonate and extraction with dichloromethane.", "Step 5: Purification of the product by column chromatography." ] }

CAS RN

2751603-58-2

Molecular Formula

C16H28N2O6

Molecular Weight

344.4

Purity

95

Origin of Product

United States

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